(S)-6-fluorochroman-4-amine hydrochloride is a chiral molecule, specifically the S-enantiomer of 6-fluorochroman-4-amine in its hydrochloride salt form. It is an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of β-adrenergic receptor antagonists. [] It has been extensively studied for its potential applications in various scientific fields, particularly as a building block for synthesizing more complex molecules with specific biological activities.
(S)-6-fluorochroman-4-amine hydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. It is classified as an amine and a fluorinated derivative of chroman, which is a bicyclic compound formed by a benzene ring fused to a tetrahydrofuran ring. The compound's IUPAC name is (S)-6-fluorochroman-4-amine hydrochloride, and its molecular formula is CHClFNO.
This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, where it is listed under the CAS number 1260609-97-9. The classification of (S)-6-fluorochroman-4-amine hydrochloride indicates that it contains a hydrochloride salt form, which is common for enhancing solubility and stability in pharmaceutical formulations .
The synthesis of (S)-6-fluorochroman-4-amine hydrochloride typically involves several steps, often beginning with the preparation of the chroman core followed by the introduction of the fluorine atom and amine group. Specific synthetic routes may vary, but one common method includes:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and selectivity for the desired stereoisomer, particularly since (S)-6-fluorochroman-4-amine hydrochloride is a chiral compound .
The molecular structure of (S)-6-fluorochroman-4-amine hydrochloride features a fluorinated chroman backbone with an amino group at the 4-position. The structure can be represented as follows:
This structure indicates the presence of various functional groups that contribute to its chemical properties and biological activity .
(S)-6-fluorochroman-4-amine hydrochloride can participate in several chemical reactions typical for amines and fluorinated compounds:
These reactions are crucial for further derivatization and exploration of potential pharmacological activities .
The mechanism of action for (S)-6-fluorochroman-4-amine hydrochloride primarily relates to its interaction with biological targets, such as receptors or enzymes involved in neurotransmission or other physiological pathways. While specific data on its mechanism may be limited, compounds with similar structures often exhibit:
Further pharmacological studies are necessary to elucidate the precise mechanisms by which this compound exerts its effects .
(S)-6-fluorochroman-4-amine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in different environments, particularly in biological systems .
(S)-6-fluorochroman-4-amine hydrochloride has potential applications in various fields:
(S)-6-Fluorochroman-4-amine hydrochloride (CAS# 1260609-97-9) is a small-molecule scaffold featuring a benzopyran (chromane) core with a fluorine substituent at the C6 position and an amine group at the C4 position. Its molecular formula is C₉H₁₁ClFNO (MW: 203.64 g/mol), existing as a hydrochloride salt to enhance solubility and crystallinity [5]. The chromane ring adopts a half-chair conformation, with the C4 carbon constituting a stereogenic center. The (S)-configuration at C4 determines the three-dimensional orientation of the amine group, influencing its interactions with biological targets like serotonin receptors [10]. The fluorine atom at C6 enhances electron-withdrawing properties and directs electrophilic substitution, while the fused benzene ring provides planarity for π-stacking interactions [1] [7].
Table 1: Key Physicochemical Properties of (S)-6-Fluorochroman-4-amine Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number (free base) | 1018978-85-2 | [1] |
CAS Number (HCl salt) | 1260609-97-9 | [5] |
Molecular Formula | C₉H₁₁ClFNO | [5] |
Molecular Weight | 203.64 g/mol | [5] |
Specific Rotation ([α]D) | Not reported (chiral center at C4) | [10] |
Salt Form | Hydrochloride | [4] [5] |
The 6-fluorochroman scaffold emerged in the late 1990s as part of efforts to develop selective 5-HT₁ₐ receptor antagonists. Early work by researchers synthesized racemic 6-fluorochroman derivatives modified at C4 (e.g., ketones, hydroxy groups) and linked to arylalkylamines. Compound 3 (N-2-[[(6-fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine) served as a lead structure, demonstrating nanomolar affinity for 5-HT₁ₐ receptors [2]. Subsequent optimization revealed that introducing polar groups at C4, particularly chiral amines or hydroxy moieties, enhanced receptor selectivity over α₁-adrenergic and D₂-dopaminergic receptors. This led to the synthesis of enantiomerically pure C4-amine derivatives, including the title compound, to exploit stereospecific binding [2] [8]. By the 2010s, (S)-6-fluorochroman-4-amine became commercially available as a hydrochloride salt (e.g., CAS# 1260609-97-9), solidifying its role as a versatile synthon for CNS drug discovery [5].
Table 2: Evolution of Key 6-Fluorochroman Derivatives in Pharmacology
Compound | Structural Feature | Primary Target | Year | Significance | |
---|---|---|---|---|---|
Lead Compound 3 | C8-oxyethyl linker, C4-unmodified | 5-HT₁ₐ | 1997 | First potent 5-HT₁ₐ ligand (Ki < 10 nM) | [2] |
31n (4-oxochroman) | C4-oxo, benzodioxole terminus | 5-HT₁ₐ | 1998 | Demonstrated in vivo antagonist activity | [2] |
(S)-6-Fluorochroman-4-amine | C4-(S)-amine | Building block | 2010s | Enantiopure intermediate for optimized ligands | [5] [8] |
Fluorine incorporation at C6 profoundly alters the physicochemical and pharmacological profile of chroman-4-amines:
Table 3: Comparative Impact of Fluorination on Chroman Derivatives
Parameter | 6-Fluorochroman-4-amine | Non-fluorinated Analog | Effect of Fluorine | |
---|---|---|---|---|
Lipophilicity (LogP) | ~2.3 (predicted) | ~1.8 | ↑ Membrane permeability | [1] [7] |
Metabolic Stability | High (resists CYP oxidation) | Moderate | ↑ Half-life, reduced clearance | [2] [9] |
5-HT₁ₐ Binding (Ki) | <50 nM (optimized derivatives) | ~100–500 nM | ↑ Affinity & selectivity | [2] |
Synthetic versatility | Enables SNAr at C7 | Limited options | ↑ Diversification opportunities | [7] |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1